7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
CAS No.: 860650-24-4
Cat. No.: VC4173043
Molecular Formula: C18H16N4O2
Molecular Weight: 320.352
* For research use only. Not for human or veterinary use.
![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile - 860650-24-4](/images/structure/VC4173043.png)
Specification
CAS No. | 860650-24-4 |
---|---|
Molecular Formula | C18H16N4O2 |
Molecular Weight | 320.352 |
IUPAC Name | 7-(1,3-benzodioxol-5-yl)-2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Standard InChI | InChI=1S/C18H16N4O2/c1-18(2,3)17-20-16-13(9-19)12(6-7-22(16)21-17)11-4-5-14-15(8-11)24-10-23-14/h4-8H,10H2,1-3H3 |
Standard InChI Key | XWMPTKHESCYICL-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NN2C=CC(=C(C2=N1)C#N)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound is systematically named 7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl) triazolo[1,5-a]pyridine-8-carbonitrile, reflecting its IUPAC-approved structure . Its molecular formula, C₁₈H₁₆N₄O₂, corresponds to a molar mass of 320.35 g/mol . The SMILES notation N#CC1=C(C2=CC=C(OCO3)C3=C2)C=CN4C1=NC(C(C)(C)C)=N4 encodes the spatial arrangement of its functional groups .
Core Structural Features
The molecule comprises three distinct moieties:
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Triazolo[1,5-a]pyridine Core: A bicyclic system fusing a triazole ring (positions 1,2,4) with a pyridine ring, creating a planar aromatic scaffold .
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Benzodioxol Substituent: A 1,3-benzodioxol group attached at position 7, contributing electron-donating properties and steric bulk .
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tert-Butyl Group: Positioned at C2, this bulky alkyl group enhances lipophilicity and influences conformational stability .
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Carbonitrile Functionality: A nitrile group at C8 introduces polarity and potential hydrogen-bonding capacity .
Synthesis and Manufacturing Considerations
Challenges in Synthetic Routes
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Precursor Preparation: 5-Aminopyridine-8-carbonitrile derivatives.
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Cyclization: Reaction with tert-butyl glyoxal to form the triazole ring.
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Benzodioxol Incorporation: Suzuki-Miyaura coupling for aromatic substitution .
Comparative Reaction Conditions
Table 1 summarizes optimized parameters for analogous syntheses :
Entry | Reactant (R₁) | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
1 | Phenyl | Dry Toluene | 3.5 | 83 |
2 | 4-Methoxyphenyl | Dry Toluene | 3 | 89 |
3 | 2-Thiophenyl | Dry Toluene | 2 | 94 |
These data suggest that electron-rich aryl groups enhance reaction efficiency, a principle potentially applicable to benzodioxol integration.
Physicochemical Properties
Predicted and Experimental Data
Key properties include:
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LogP: Estimated 3.1 (ChemAxon)
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Solubility: Limited aqueous solubility (<0.1 mg/mL) due to hydrophobic tert-butyl and benzodioxol groups .
Thermal Stability
While experimental thermogravimetric data are unavailable, the aromatic triazolo-pyridine core likely confers stability up to 250°C, consistent with similar fused heterocycles .
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